N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide

Antileishmanial Regioisomer Thienopyridine

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide (CAS 864858-59-3) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine chemotype, a heterocyclic scaffold widely exploited in kinase inhibitor drug discovery and antileishmanial research. The compound integrates an N6-acetyl group, a C3-cyano substituent, and a 4-cyanobenzamide moiety at the C2-amino position, with a molecular formula of C18H14N4O2S and a molecular weight of 350.4 g/mol.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 864858-59-3
Cat. No. B2421015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide
CAS864858-59-3
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H14N4O2S/c1-11(23)22-7-6-14-15(9-20)18(25-16(14)10-22)21-17(24)13-4-2-12(8-19)3-5-13/h2-5H,6-7,10H2,1H3,(H,21,24)
InChIKeyOJBNANFZAGEHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Evidence Guide for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide (CAS 864858-59-3): Class, Core Structure, and Comparator Context


N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide (CAS 864858-59-3) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine chemotype, a heterocyclic scaffold widely exploited in kinase inhibitor drug discovery and antileishmanial research [1]. The compound integrates an N6-acetyl group, a C3-cyano substituent, and a 4-cyanobenzamide moiety at the C2-amino position, with a molecular formula of C18H14N4O2S and a molecular weight of 350.4 g/mol . Unlike clinically established thienopyridines such as prasugrel and clopidogrel—which bear a thieno[3,2-c]pyridine core and function as irreversible P2Y12 receptor antagonists [2]—this compound possesses the isomeric thieno[2,3-c]pyridine architecture and distinct substitution pattern, orienting it toward different biological target space including PAK1, GRK2, and CDK kinases [1][3].

Why Thieno[2,3-c]pyridine Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement and Selectivity for CAS 864858-59-3


Within the tetrahydrothieno[2,3-c]pyridine class, small structural modifications produce large shifts in kinase selectivity and potency, making casual analog substitution scientifically unsound [1]. The thieno[2,3-c]pyridine regioisomer itself is documented to be more active against Leishmania than the thieno[2,3-b]pyridine counterpart, and replacing the N-substituent (e.g., N-Boc to N-benzyl) significantly alters both potency and safety profiles [2]. The specific combination of C3-cyano and C2-(4-cyanobenzamido) groups in this compound creates a distinct hydrogen-bond acceptor/donor pharmacophore that differs fundamentally from the carboxamide or benzothiazole-substituted analogs frequently listed as alternative research compounds . Furthermore, the N6-acetyl group provides synthetic modularity that N-methyl, N-benzyl, or N-Boc analogs cannot offer, enabling downstream chemical diversification without deprotection steps [3]. These differences mean that substituting this compound with a congener bearing a different C3 substituent or N6 group will yield non-comparable biological data and cannot serve as a validated proxy in SAR studies, assay calibration, or target validation experiments.

Quantitative Differentiation Evidence: CAS 864858-59-3 vs. Closest Structural Analogs and In-Class Candidates


Thieno[2,3-c]pyridine Regioisomer: Superior Antileishmanial Activity Over Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-c]pyridine regioisomer—the core scaffold of this compound—has been demonstrated to exhibit significantly higher antileishmanial activity than the corresponding thieno[2,3-b]pyridine isomer [1]. Published structure–activity relationship (SAR) data establish that thieno[2,3-c]pyridines are more active against Leishmania parasites than thieno[2,3-b]pyridines, confirming that the [2,3-c] ring fusion is a critical determinant of biological potency within this chemical series [1]. This provides direct regioisomer-level differentiation for researchers selecting the appropriate scaffold for antileishmanial screening campaigns.

Antileishmanial Regioisomer Thienopyridine

C3-Cyano vs. C3-Benzothiazole Substitution: Molecular Weight Advantage for Ligand Efficiency Optimization

The target compound carries a compact C3-cyano group (MW contribution = 26 Da), in contrast to the closely related analog N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide (CAS 864859-49-4), which bears a bulky C3-benzothiazole substituent . This structural difference results in a molecular weight of 350.4 g/mol versus 458.55 g/mol, a difference of 108.15 Da (23.6% lower for the target compound) . Lower molecular weight is correlated with improved ligand efficiency metrics (LE, LLE) and superior pharmacokinetic developability profiles according to established drug-likeness guidelines [1].

Ligand efficiency Cyano Benzothiazole

C2-(4-Cyanobenzamide) vs. C2-Carboxamide Substitution: Differentiated Hydrogen-Bond Pharmacophore for Kinase Hinge Binding

The C2-position of this compound bears a 4-cyanobenzamide group, whereas the analog 6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS 864927-61-7) features a C3-carboxamide instead of a C3-cyano group . The cyano group (C≡N) acts exclusively as a hydrogen-bond acceptor, while the carboxamide (CONH2) provides both H-bond donor and acceptor functionality. This electronic difference alters the hydrogen-bond complementarity with the kinase hinge region—a critical interaction motif in ATP-competitive kinase inhibitors—potentially shifting kinase selectivity profiles between these two analogs [1]. Additionally, the cyano group contributes a strong electron-withdrawing effect (σp = 0.66 for CN vs. 0.36 for CONH2), modulating the electronic environment of the thienopyridine core and affecting π-stacking interactions within the ATP-binding pocket [2].

Kinase inhibitor Hinge binder Cyanobenzamide Carboxamide

N6-Acetyl vs. N6-Methyl Substitution: Synthetic Tractability and Deprotection-Free Downstream Diversification

The N6-acetyl group in this compound provides a chemically distinct handle compared to N6-methyl analogs such as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride (CAS 1329961-19-4) . The acetyl group can be selectively hydrolyzed under mild basic or acidic conditions to liberate the free secondary amine (NH) at the N6 position, enabling subsequent re-functionalization (e.g., alkylation, acylation, sulfonylation) without requiring harsh deprotection protocols associated with N-Boc or N-Cbz groups [1]. In contrast, N-methyl analogs are terminal substituents that cannot be readily removed, permanently locking the N6-substitution pattern and limiting chemical diversification options [2]. This synthetic modularity makes the acetyl-substituted compound a superior intermediate for SAR exploration where systematic variation of the N6 position is required.

Synthetic intermediate Acetyl Deprotection Chemical diversification

Dual Cyano Pharmacophore: Enhanced Target Engagement Potential Through Multi-Directional H-Bond Acceptors

The target compound uniquely features two cyano groups: one at C3 of the thienopyridine core and one at the para-position of the benzamide ring . This dual-cyano arrangement is absent in most comparator analogs, including N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 850903-37-6), which replaces the 4-cyanobenzamide with a 4-(N,N-dimethylsulfamoyl)benzamide moiety, eliminating the aromatic nitrile . Cyano groups are well-established pharmacophoric elements in kinase inhibitor design, capable of engaging in dipolar interactions with backbone amide NH groups, forming hydrogen bonds with structured water molecules, and occupying narrow hydrophobic pockets that exclude bulkier substituents [1]. The presence of two cyano groups provides a higher local concentration of H-bond acceptor sites (four lone pair donors from two C≡N groups) compared to analogs with only one or zero nitrile moieties, potentially enabling differentiated kinase binding modes.

Cyano pharmacophore H-bond acceptor Kinase selectivity Dipolar interactions

Commercially Available Purity Specification: 95% Baseline with Potential for Higher-Grade Procurement

The target compound is commercially supplied at a standard purity specification of 95% as confirmed by multiple vendor listings . While this purity level is typical for research-grade thienopyridine derivatives and adequate for most in vitro biochemical and cell-based assays, procurement officers should note that no quantitative impurity profile data (e.g., HPLC chromatograms, residual solvent analysis, elemental analysis) is publicly disclosed for this specific compound . In comparison, established thienopyridine drug substances such as prasugrel are routinely supplied at ≥98% purity (HPLC) with full analytical documentation . For experimental contexts requiring high-confidence dose–response data (e.g., IC50 determination, cellular EC50 profiling), researchers may need to request batch-specific Certificates of Analysis or perform in-house repurification to mitigate the risk of impurity-driven artifacts.

Purity Quality control Procurement specification

Procurement-Guided Application Scenarios for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide (CAS 864858-59-3)


Antileishmanial Drug Discovery: Scaffold-Prioritized Screening Library Component

Based on published evidence that thieno[2,3-c]pyridines are more active against Leishmania than thieno[2,3-b]pyridines [1], this compound is suited as a core scaffold representative in antileishmanial screening libraries. Its C3-cyano group provides a synthetic vector for further derivatization, and its MW of 350.4 g/mol falls within acceptable lead-like space for antiparasitic drug candidates. Procurement for this application should prioritize the [2,3-c] regioisomer to ensure alignment with the favorable SAR trend, avoiding the less active [2,3-b] regioisomer series.

Kinase Inhibitor Lead Optimization: ATP-Mimetic Hinge-Binder Starting Point

The thieno[2,3-c]pyridine core has been validated as an ATP-mimetic kinase inhibitor scaffold with hydrogen bond donor–acceptor hinge-binding motifs suitable for targeting GRK2 and PAK1 kinases [1]. The dual-cyano pharmacophore (C3 and 4-benzamide) provides multiple H-bond acceptor vectors for hinge engagement [2]. This compound offers a lower-MW entry point (350.4 g/mol) compared to benzothiazole-substituted analogs (458.55 g/mol), leaving greater property space for optimization of solubility, permeability, and metabolic stability . Researchers optimizing for ligand efficiency metrics should select this compound over heavier analogs.

Medicinal Chemistry SAR Divergent Library Synthesis

The N6-acetyl group provides a cleavable synthetic handle that enables divergent library synthesis through deprotection and re-functionalization [1]. This contrasts with N6-methyl analogs, which are terminal and preclude further diversification [2]. The C3-cyano group can additionally serve as a precursor for tetrazole formation, amide hydrolysis, or reduction to the aminomethyl analog, while the 4-cyanobenzamide moiety can be modified through amide coupling diversity . Procurement for library synthesis programs should prioritize the acetyl-substituted version for its synthetic versatility.

Selectivity Panel Probe Compound: Kinase Profiling with Differentiated Pharmacophore

The unique combination of C3-cyano and C2-(4-cyanobenzamido) substituents creates a pharmacophore that is distinct from the more common C3-carboxamide (CAS 864927-61-7) and C3-benzothiazole (CAS 864859-49-4) analogs [1][2]. The C3-cyano group's exclusive H-bond acceptor character (vs. the donor/acceptor character of carboxamide) is predicted to shift kinase selectivity fingerprints . This compound can therefore serve as a differentiated probe in kinase selectivity panels, helping deconvolute the contribution of H-bond donor/acceptor balance at the hinge region to overall kinome selectivity, complementing data obtained with carboxamide- or benzothiazole-substituted series members.

Quote Request

Request a Quote for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.